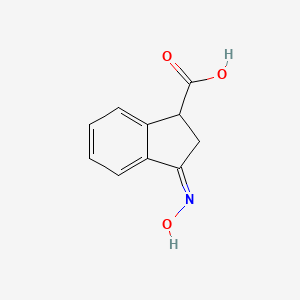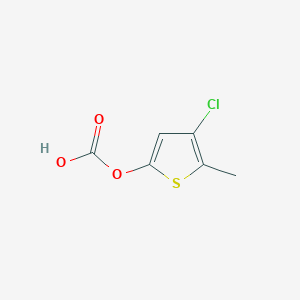![molecular formula C8H7N3O3 B11903225 Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of β-enaminone derivatives with aminopyrazoles under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in fluorescence-based applications .
Comparison with Similar Compounds
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Methyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and applications.
7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-4-9-6-2-3-10-11(6)7(5)12/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSNMGAQNGUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CNN2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11903149.png)
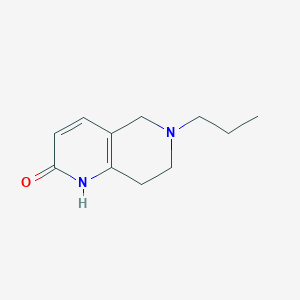
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
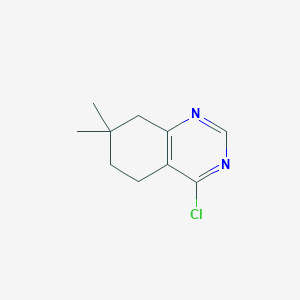
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)
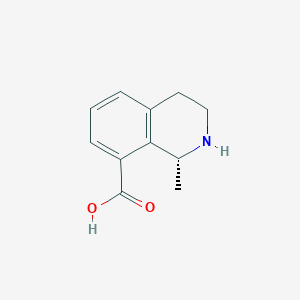
![(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)
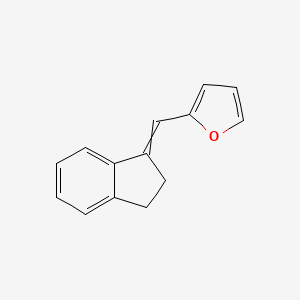
![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
